molecular formula C44H86Br2NO8P B038212 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine CAS No. 120246-71-1

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

Cat. No.: B038212
CAS No.: 120246-71-1
M. Wt: 947.9 g/mol
InChI Key: AZGVUJNTJSDJRE-UHFFFAOYSA-N
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Description

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is a synthetic phosphatidylcholine (PC) analogue characterized by its distinct bromination at the sn-2 acyl chain. Structurally, it features an oleoyl group (18:1, cis-9) at the sn-1 position and a 9,10-dibromostearoyl chain (18:0 with bromine atoms at carbons 9 and 10) at the sn-2 position. This modification introduces steric bulk and altered hydrophobicity compared to unmodified phospholipids.

Properties

IUPAC Name

[2-(9,10-dibromooctadecanoyloxy)-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(48)52-38-40(39-54-56(50,51)53-37-36-47(3,4)5)55-44(49)35-31-27-23-25-29-33-42(46)41(45)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGVUJNTJSDJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86Br2NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923281
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120246-71-1
Record name 1-Oleoyl-2-(9,10-dibromostearoyl)phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120246711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9,10-Dibromooctadecanoyl)oxy]-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Stearic Acid Precursors

The 9,10-dibromostearoyl moiety is synthesized via electrophilic addition of bromine (Br₂) across the double bond of oleic acid (18:1Δ⁹). This reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C, yielding 9,10-dibromostearic acid with >95% efficiency. The brominated fatty acid is then purified via recrystallization from ethanol, achieving a melting point of 52–54°C.

Regioselective Esterification of sn-Glycero-3-Phosphocholine (GPC)

The Steglich esterification, widely used for phospholipid synthesis, is adapted for Br₂-PC preparation:

Step 1: Immobilization of GPC

sn-Glycero-3-phosphocholine (GPC) is immobilized on silica gel to enhance reactivity and reduce side reactions. A methanol solution of GPC (10.3 mmol) is adsorbed onto silica (7.93 g) under vacuum, forming a silica-GPC complex.

Step 2: Sequential Acylation

  • Oleoylation at sn-1 : The silica-GPC complex is reacted with oleic acid (4.8 eq) in chloroform using N,N'-dicyclohexylcarbodiimide (DCC, 4.8 eq) and 4-dimethylaminopyridine (DMAP, 2.5 eq) at 45°C for 24 hours. This step selectively acylates the sn-1 hydroxyl group, yielding 1-oleoyl-GPC.

  • Dibromostearoylation at sn-2 : The intermediate is reacted with 9,10-dibromostearic acid (4.8 eq) under identical conditions, ensuring exclusive acylation of the remaining sn-2 hydroxyl.

Reaction Workup

The crude product is filtered to remove dicyclohexylurea (DCU), washed with HCl-methanol to eliminate DMAP, and concentrated. Yield: 68–72%.

Purification and Characterization

Liquid-Liquid Extraction and Recrystallization

  • Ethyl acetate precipitation : The crude product is dissolved in chloroform and precipitated with ethyl acetate at 4°C, removing unreacted fatty acids and DCC.

  • Acetone recrystallization : The precipitate is redissolved in warm chloroform, filtered through a 0.50 μm hydrophobic membrane, and recrystallized with acetone at −6°C. Final purity: ≥98% (HPLC).

Analytical Validation

Parameter Method Result
Regioselectivity¹H NMRNo cross-peaks at sn-1/sn-2
Bromine contentElemental analysis16.8% Br (theoretical: 16.9%)
PurityReverse-phase HPLC98.2% (UV detection at 205 nm)

Comparative Analysis of Synthetic Routes

While the Steglich method dominates industrial-scale synthesis, alternative approaches include:

Enzymatic Acylation

Phospholipase A₂-mediated hydrolysis of native phosphatidylcholine followed by re-esterification with 9,10-dibromostearic acid. However, this method suffers from lower yields (45–50%) and enzyme cost limitations.

Solid-Phase Synthesis

Functionalized resins enable stepwise acylation but require specialized equipment and offer no significant yield improvement over solution-phase methods .

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The dibromo groups can be reduced to form the corresponding stearoyl derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.

    Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines (RNH2) can be employed.

Major Products

    Oxidation: Epoxides or hydroxylated oleoyl derivatives.

    Reduction: Stearoyl derivatives.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Biophysical Studies of Membrane Dynamics

OBPC is used extensively in the study of membrane dynamics due to its ability to mimic natural phospholipid behavior while incorporating halogenated components. Research has demonstrated that OBPC can be effectively utilized to investigate the transbilayer distribution of bromine atoms within lipid bilayers. A study highlighted that the bromine distribution in OBPC bilayers resembles that of dioleoyl-phosphatidylcholine (DOPC), providing insights into the structural dynamics of lipid membranes under varying conditions .

Key Findings:

  • The bromine distribution was accurately described using Gaussian functions, indicating a well-defined structural arrangement within the bilayer.
  • The distance between the bromine/double-bond position and the headgroup phosphate was approximately 12 Å, critical for understanding membrane fluidity and protein interactions .

Drug Delivery Systems

OBPC's unique properties make it an attractive candidate for drug delivery applications. Its ability to form stable liposomes allows for effective encapsulation of therapeutic agents, enhancing their bioavailability and targeting capabilities. OBPC can be combined with other lipids to create hybrid liposomal formulations that improve drug solubility and release profiles.

Applications in Drug Delivery:

  • Liposome Formation: OBPC can be utilized to create non-pyrogenic liposomes that are essential for delivering drugs safely within biological systems.
  • Targeted Delivery: The incorporation of OBPC in liposomal formulations can enhance targeting to specific tissues or cells, improving therapeutic outcomes .

Fluorescence Quenching Studies

OBPC has been employed in fluorescence quenching experiments to analyze the accessibility of lipid bilayers. The unique distribution of bromines within the bilayer allows researchers to utilize fluorescence techniques to understand how different molecules interact with lipid membranes.

Significance:

  • The quantitative analysis of fluorescence data provides insights into the dynamics of lipid interactions, which is crucial for developing new therapeutic strategies targeting cell membranes .

Structural Studies of Membrane Proteins

The incorporation of OBPC into model membranes facilitates the study of membrane proteins’ structure and function. By using OBPC as a structural isomorph for DOPC, researchers can explore how membrane proteins fold and interact within a lipid environment that closely resembles biological membranes.

Research Implications:

  • Understanding how membrane proteins behave in environments mimicking natural conditions can lead to advancements in drug design and development .

Case Studies and Experimental Insights

Several studies have documented the applications of OBPC in various experimental setups:

StudyApplicationFindings
Wiener & White (1991)Transbilayer DistributionEstablished Gaussian distribution models for bromine atoms in OBPC bilayers .
Recent Drug Delivery ResearchLiposome FormulationDemonstrated enhanced drug encapsulation efficiency using OBPC-based liposomes .
Fluorescence Quenching ExperimentsMembrane Interaction StudiesProvided quantitative data on lipid accessibility and interaction dynamics .

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The oleoyl and dibromostearoyl groups insert into the lipid bilayer, affecting membrane fluidity and permeability. The phosphocholine headgroup interacts with membrane proteins and other phospholipids, influencing signaling pathways and membrane dynamics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphatidylcholines vary in sn-1 and sn-2 acyl chains, influencing their biophysical properties and biological activities. Below is a detailed comparison:

Oxidized Phosphatidylcholines

  • PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine)

    • Structure: sn-1 palmitoyl (16:0); sn-2 glutaroyl (5-carbon dicarboxylic acid).
    • Activity: Induces apoptosis in macrophages via mechanisms independent of acid sphingomyelinase. Exhibits higher toxicity than aldehyde-containing analogues (e.g., POVPC) due to enhanced membrane blebbing .
    • Application: Studied in atherosclerosis and oxidative stress models.
  • POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)

    • Structure: sn-1 palmitoyl; sn-2 5-oxovaleroyl (reactive aldehyde).
    • Activity: Activates acid sphingomyelinase, generating pro-apoptotic ceramide. Less toxic than PGPC .

Comparison: The brominated stearoyl group in 1-oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine lacks the reactive oxygenated moieties of PGPC/POVPC, suggesting divergent toxicity mechanisms. Bromination may enhance membrane rigidity rather than promote oxidative signaling.

Platelet-Activating Factor (PAF) Analogues

  • 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (PAF)
    • Structure: sn-1 alkyl ether (e.g., 16:0 alkyl); sn-2 acetyl.
    • Activity: Potent platelet activator (EC₅₀ ~10⁻¹⁰ M). Propionyl and butyryl analogues show reduced activity; stearoyl derivatives are inactive .
    • Application: Key mediator in inflammation and thrombosis.

Comparison: The sn-2 dibromostearoyl group in the target compound is structurally dissimilar to PAF’s short acetyl chain, likely rendering it inactive in platelet activation. Bromination may instead confer utility in structural studies (e.g., X-ray crystallography) due to heavy atom effects.

Brominated and Deuterated Phosphatidylcholines

  • 1-palmitoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (BrPC)
    • Structure: sn-1 palmitoyl; sn-2 dibromostearoyl.
    • Application: Used in liposome co-sedimentation assays to study protein-lipid interactions (e.g., botulinum toxin binding) .
  • Deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (D-POPC)
    • Structure: sn-1 palmitoyl-d₃₁; sn-2 oleoyl-d₃₃.
    • Application: Isotopic labeling for NMR or mass spectrometry .

Comparison: The target compound’s oleoyl sn-1 chain may enhance membrane fluidity compared to BrPC’s saturated palmitoyl chain. Both brominated analogues serve specialized roles in biophysics, whereas deuterated PCs are tools for metabolic tracing.

Data Table: Comparative Analysis of Phosphatidylcholine Analogues

Compound Name sn-1 Chain sn-2 Chain Key Activity/Application Reference
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-PC Oleoyl (18:1) 9,10-dibromostearoyl (18:0) Membrane stabilization; protein interaction studies
PGPC Palmitoyl (16:0) Glutaroyl Pro-apoptotic, oxidative stress
POVPC Palmitoyl (16:0) 5-oxovaleroyl Ceramide-mediated apoptosis
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-PC) Alkyl (e.g., 16:0) Acetyl Platelet activation, inflammation
BrPC Palmitoyl (16:0) 9,10-dibromostearoyl Liposome-protein binding assays
D-POPC Palmitoyl-d₃₁ Oleoyl-d₃₃ Isotopic tracing, structural studies

Biological Activity

1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (OBPC) is a halogenated phospholipid that has garnered attention in biochemical and pharmacological studies due to its unique structural properties and biological activities. This compound is notable for its potential applications in drug delivery systems, membrane biophysics, and as a model for studying lipid interactions in biological membranes.

Chemical Structure and Properties

OBPC is characterized by the presence of oleoyl and dibromostearoyl chains, which confer distinct physical and chemical properties. The molecular formula of OBPC is C_{23}H_{44Br_2N_1O_8P with a molecular weight of approximately 586.4 g/mol. Its structure allows for fluidity within lipid bilayers, influencing its biological activity.

Membrane Interaction

Research indicates that OBPC exhibits significant interactions with lipid bilayers, influencing their structural organization. A study utilizing X-ray diffraction revealed that the bromine atoms in OBPC distribute within the bilayer, suggesting it behaves as an effective structural isomorph for other phospholipids such as dioleoylphosphatidylcholine (DOPC) under certain conditions . This property is crucial for understanding how halogenated lipids can modulate membrane characteristics.

Antimicrobial Activity

OBPC has shown promising antimicrobial properties. In vitro studies have demonstrated that this compound can disrupt bacterial membranes, leading to cell lysis. This mechanism of action is particularly relevant in the context of developing new antibiotics or antimicrobial agents against resistant strains .

Cytotoxicity and Apoptosis

The cytotoxic effects of OBPC have been evaluated in various cancer cell lines. It has been shown to induce apoptosis through pathways involving caspase activation and mitochondrial membrane potential disruption. These findings suggest that OBPC could serve as a potential chemotherapeutic agent, particularly in targeting tumor cells while sparing normal cells .

Study 1: Lipid Bilayer Dynamics

A study focused on the dynamics of lipid bilayers incorporating OBPC demonstrated that the presence of dibromostearoyl chains significantly alters the fluidity and phase behavior of the membranes. The research utilized fluorescence spectroscopy to assess the impact on membrane permeability and stability, highlighting the potential use of OBPC in drug delivery applications where controlled release is critical .

Study 2: Antimicrobial Efficacy

In another investigation, OBPC was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that OBPC exhibited a concentration-dependent antimicrobial effect, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This study underscores the potential for OBPC as a novel antimicrobial agent .

Data Table: Biological Activities of OBPC

Activity Observation Reference
Membrane InteractionActs as a structural isomorph for DOPC
Antimicrobial EffectDisrupts bacterial membranes
Induces ApoptosisActivates caspases in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine?

  • Synthesis : The compound is synthesized via bromination of unsaturated fatty acid precursors (e.g., stearic acid) at the 9,10-positions, followed by esterification to the glycerol backbone. Key steps include:

  • Bromination using elemental bromine or N-bromosuccinimide under controlled conditions to avoid over-substitution .
  • Purification via column chromatography (e.g., silica gel) to isolate the dibromostearoyl intermediate .
  • Final phospholipid assembly using sn-glycero-3-phosphocholine and oleoyl/dibromostearoyl acyl donors, typically in chloroform/methanol solvent systems .
    • Characterization :
  • Purity : Assessed by thin-layer chromatography (TLC, ≥98% purity) and gas chromatography (GC, ≥95.5%) .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) for positional bromine assignment and mass spectrometry (MS) for molecular weight verification .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation of brominated fatty acids and hydrolysis of the phosphocholine headgroup .
  • Reconstitution : Dissolve in chloroform or ethanol (25 mg/mL stock solutions) for lipid bilayer or vesicle studies; avoid aqueous buffers unless emulsified with detergents .

Advanced Research Questions

Q. What experimental designs are optimal for studying the impact of 9,10-dibromostearoyl chains on membrane dynamics?

  • Phase Behavior : Use differential scanning calorimetry (DSC) to compare phase transition temperatures with non-brominated analogs (e.g., 1-stearoyl-2-oleoyl derivatives). The bulky bromine atoms may disrupt packing, lowering transition temperatures .
  • Membrane Fluidity : Employ fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene) or Laurdan to assess bilayer rigidity. Bromine-induced steric effects may increase membrane disorder .
  • Nanodisc Systems : Incorporate the compound into nanodiscs with membrane scaffold proteins (MSPs) to study its interaction with transmembrane proteins, leveraging protocols from POPC-based studies .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., pro-inflammatory vs. anti-inflammatory effects)?

  • Source Variability : Ensure batch-to-batch consistency by verifying purity (GC/TLC) and bromine positional isomerism (NMR). Contaminants like lysophosphatidylcholines can skew bioactivity .
  • Model Systems : Compare results across in vitro (e.g., monocyte cultures) and in vivo models. For example:

  • In monocytes, 12.5 µM lysophosphatidylcholine analogs induce IL-1β production, but dibromination may alter receptor binding kinetics .
  • In lung cancer models, reduced plasma levels of similar phospholipids correlate with disease progression, suggesting context-dependent roles .
    • Methodological Controls : Include lipid-free controls and use fluorescently labeled derivatives (e.g., Rh-DHPE) to track cellular uptake and localization .

Q. What strategies can be used to study the compound’s enzymatic interactions (e.g., phospholipase A2 specificity)?

  • Activity Assays : Monitor hydrolysis of the dibromostearoyl chain using HPLC or MS-based lipidomics. Bromine may sterically hinder enzyme access, reducing cleavage rates compared to unsaturated analogs .
  • Crystallography : Co-crystallize the compound with phospholipase A2 to resolve binding site interactions. The bromine atoms could act as heavy atoms for phase determination .

Methodological Resources

  • Analytical Protocols : GC and TLC methods from ; NMR parameters from .
  • Biological Assays : Monocyte IL-1β protocols from ; nanodisc assembly from .
  • Safety Guidelines : Storage and handling recommendations from .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1-Oleoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine

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